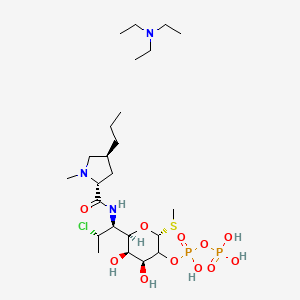
Dimethylaminocarboxymethyl POC Tenofovir (Mixture of Diastereomers)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethylaminocarboxymethyl POC Tenofovir is a complex organic compound with the molecular formula C18H29N6O9P and a molecular weight of 504.431. It is a mixture of diastereomers, meaning it contains multiple stereoisomers that are not mirror images of each other. This compound is primarily used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Dimethylaminocarboxymethyl POC Tenofovir involves multiple steps, starting with the base molecule of tenofovir. The process typically includes the introduction of a dimethylaminocarboxymethyl group to the tenofovir structure. This can be achieved through various organic synthesis techniques, such as nucleophilic substitution reactions.
Industrial Production Methods: In an industrial setting, the production of this compound would involve large-scale chemical reactions, purification processes, and quality control measures to ensure the final product meets the required specifications. The synthesis would likely be carried out in specialized chemical reactors under controlled conditions to optimize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: Dimethylaminocarboxymethyl POC Tenofovir can undergo several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed: The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation reactions might produce carboxylic acids, while reduction reactions could yield alcohols.
Wissenschaftliche Forschungsanwendungen
Dimethylaminocarboxymethyl POC Tenofovir has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is utilized in studies related to viral infections, particularly those involving retroviruses.
Industry: The compound can be used in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism by which Dimethylaminocarboxymethyl POC Tenofovir exerts its effects involves its interaction with viral enzymes. The compound inhibits the activity of viral reverse transcriptase, an enzyme crucial for the replication of retroviruses. By binding to the active site of the enzyme, it prevents the virus from replicating its genetic material, thereby inhibiting its spread.
Molecular Targets and Pathways:
Molecular Targets: Reverse transcriptase enzyme in retroviruses.
Pathways: Inhibition of viral replication pathways.
Vergleich Mit ähnlichen Verbindungen
Tenofovir Disoproxil
Tenofovir Alafenamide
Tenofovir
Eigenschaften
Molekularformel |
C18H29N6O9P |
|---|---|
Molekulargewicht |
504.4 g/mol |
IUPAC-Name |
[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-(dimethylcarbamoyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate |
InChI |
InChI=1S/C18H29N6O9P/c1-12(2)33-18(26)29-10-32-34(27,31-9-28-17(25)23(4)5)11-30-13(3)6-24-8-22-14-15(19)20-7-21-16(14)24/h7-8,12-13H,6,9-11H2,1-5H3,(H2,19,20,21)/t13-,34?/m1/s1 |
InChI-Schlüssel |
JRHZRYZACVNIRJ-BCTWOLBCSA-N |
Isomerische SMILES |
C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(OCOC(=O)N(C)C)OCOC(=O)OC(C)C |
Kanonische SMILES |
CC(C)OC(=O)OCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OCOC(=O)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


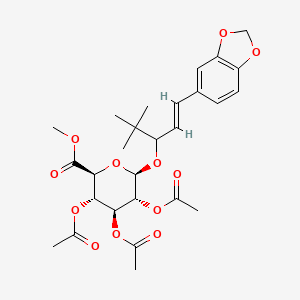
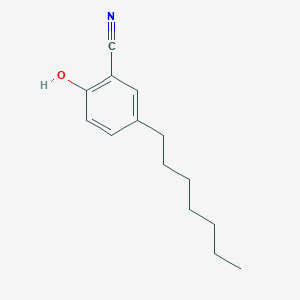
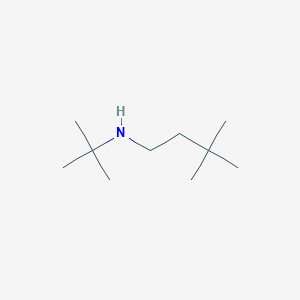

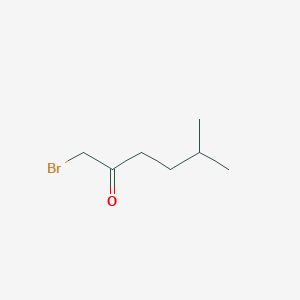
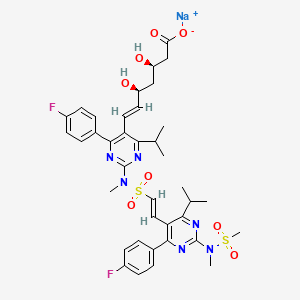
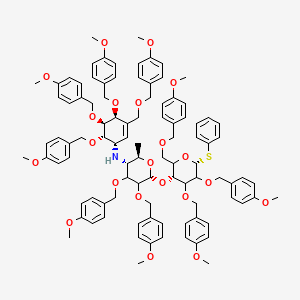
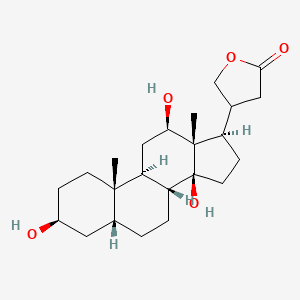

![Ethyl 5,7-dioxo-4-phenethyl-2-(thiophen-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B15354970.png)
![8-cyclopentyl-5-methyl-2,6-bis((5-(piperazin-1-yl)pyridin-2-yl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B15354973.png)
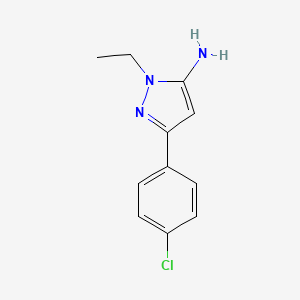
![1-[2-(4-Nitrophenyl)ethyl]piperidin-3-ol](/img/structure/B15354981.png)
